Fludarabine Phosphate

Catalog No.
S528116
CAS No.
75607-67-9
M.F
C10H13FN5O7P
M. Wt
365.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludarabine Phosphate

CAS Number

75607-67-9

Product Name

Fludarabine Phosphate

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N

SMILES

Array

solubility

2.97e+00 g/L
Water 9.2 (mg/mL)
pH 4 buffer 27.6 (mg/mL)
pH 9 buffer 57 (mg/mL)

Synonyms

9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate, 9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, Beneflur, F-ara-AMP, FaraAMP, Fludara, fludarabine 5'-monophosphate, fludarabine monophosphate, fludarabine phosphate, fluoro-ara-AMP, NSC 312887, NSC-312887

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N

The exact mass of the compound Fludarabine phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.97e+00 g/lwater 9.2 (mg/ml)ph 4 buffer 27.6 (mg/ml)ph 9 buffer 57 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759194. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. It belongs to the ontological category of purine arabinonucleoside monophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fludarabine Phosphate (CAS 75607-67-9) is a fluorinated nucleotide analog of the antiviral agent vidarabine. As a prodrug, it is specifically synthesized with a 5'-monophosphate group to overcome the severe aqueous solubility limitations of its free base counterpart. This structural modification yields a water-soluble compound capable of reaching approximately 9.2 mg/mL in water and up to 57 mg/mL in basic buffers, enabling direct formulation into intravenous injectables [1]. Upon administration or in cellular assays, the phosphate group is rapidly cleaved in serum to yield the active nucleoside 2-fluoro-ara-A, which is subsequently transported intracellularly and rephosphorylated to the cytotoxic triphosphate form. The presence of the 2-fluoro substitution additionally confers critical resistance to adenosine deaminase (ADA), making it an enzymatically stable precursor for hematological research and immunosuppressive workflows [2].

Substituting Fludarabine Phosphate with its closest structural analogs compromises both formulation viability and metabolic stability. Fludarabine free base is practically insoluble in water, rendering it unsuitable for standard aqueous intravenous formulations or high-concentration in vitro dosing without the use of organic solvents [1]. Conversely, while the parent compound vidarabine (ara-A) shares the core arabinofuranosyladenine structure, it lacks the 2-fluoro substitution. This absence makes vidarabine susceptible to rapid deamination by ubiquitous adenosine deaminase (ADA) into an inactive hypoxanthine derivative, resulting in a short half-life that requires continuous, high-volume infusion to maintain target concentrations [2]. Furthermore, substituting with next-generation analogs like cladribine or clofarabine alters the intracellular pharmacokinetics and toxicity profile, meaning they cannot serve as 1:1 drop-in replacements for established fludarabine-based conditioning or chronic lymphocytic leukemia (CLL) models [3].

Aqueous Solubility for Intravenous Formulation

The 5'-monophosphate group in Fludarabine Phosphate fundamentally alters its physical properties compared to the free base. Fludarabine Phosphate achieves an aqueous solubility of approximately 9.2 mg/mL in pure water, and up to 57 mg/mL in pH 9 buffer [1]. This allows for the standard clinical reconstitution of 25 mg/mL in sterile water or 0.9% sodium chloride. In contrast, Fludarabine free base is poorly water-soluble, necessitating complex solvent systems for dissolution [2].

Evidence DimensionAqueous Solubility
Target Compound Data9.2 mg/mL (Water) to 57 mg/mL (pH 9 buffer)
Comparator Or BaselineFludarabine free base (Poorly water soluble)
Quantified DifferenceOrders of magnitude higher solubility enabling 25 mg/mL aqueous injectables
ConditionsRoom temperature, aqueous buffers (pH 4 to 9)

Buyers developing injectable formulations or high-concentration aqueous assays must procure the phosphate salt to avoid precipitation and eliminate the need for organic co-solvents.

Resistance to Adenosine Deaminase (ADA) Degradation

The addition of a fluorine atom at the 2-position of the adenine ring protects the molecule from enzymatic cleavage. Unlike its parent compound vidarabine (ara-A), which is rapidly deaminated by adenosine deaminase (ADA) into an inactive metabolite, Fludarabine Phosphate (via its active circulating metabolite 2-fluoro-ara-A) is resistant to ADA [1]. This resistance extends the terminal half-life of the active metabolite to approximately 20 hours in vivo, compared to the rapid clearance of vidarabine [2].

Evidence DimensionEnzymatic degradation half-life (in vivo terminal half-life of active metabolite)
Target Compound Data~20 hours (2-fluoro-ara-A)
Comparator Or BaselineVidarabine (rapidly inactivated by ADA, short half-life)
Quantified DifferenceExtended terminal half-life allowing for once-daily dosing rather than continuous infusion
ConditionsIn vivo plasma pharmacokinetics

For in vivo models and clinical applications, the ADA-resistant fluorinated structure is mandatory to achieve sustained therapeutic exposure without continuous infusion pumps.

Extended Physicochemical Stability in Standard Aqueous Diluents

Fludarabine Phosphate demonstrates extended stability when prepared for clinical or laboratory use. When diluted to concentrations between 0.25 mg/mL and 1.2 mg/mL in 0.9% sodium chloride, the solution remains physicochemically stable (<10% degradation) for up to 115 days at room temperature or under refrigeration [1]. Even at higher concentrated states in glass containers, it maintains >93% of its initial concentration for at least 15 days [2].

Evidence DimensionDegradation in 0.9% NaCl solution
Target Compound Data<10% degradation over 115 days (at 0.25 - 1.2 mg/mL)
Comparator Or BaselineStandard baseline requirement for 24-48 hour clinical stability
Quantified DifferenceExceeds standard short-term stability requirements by over 100 days
Conditions0.9% NaCl solution, room temperature and 2-8°C

High aqueous stability reduces waste in laboratory and clinical settings by allowing bulk preparation and extended storage of diluted solutions.

Intravenous Formulation Development

Due to its aqueous solubility (up to 57 mg/mL in basic buffers), Fludarabine Phosphate is the required API for developing lyophilized powders and ready-to-use injectable solutions for hematological oncology, eliminating the need for complex lipid or solvent-based carriers required by the free base [1].

In Vivo Models of Chronic Lymphocytic Leukemia (CLL)

The compound's resistance to adenosine deaminase (ADA) ensures a prolonged half-life (~20 hours for its active metabolite), making it the standard purine analog for establishing reproducible in vivo models of CLL and non-Hodgkin's lymphoma without the confounding variable of rapid enzymatic degradation seen with vidarabine [2].

Hematopoietic Stem Cell Transplantation (HSCT) Conditioning

Fludarabine Phosphate is a standard procurement choice for researchers formulating reduced-intensity conditioning (RIC) regimens, as its specific intracellular pharmacokinetics and potent T-cell depletion capabilities provide a reliable baseline for studying allogeneic engraftment [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

365.05366293 Da

Monoisotopic Mass

365.05366293 Da

Heavy Atom Count

24

LogP

-2.8

Appearance

White Powder

Melting Point

260 °C

UNII

1X9VK9O1SC

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (98.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.63%): May cause cancer [Danger Carcinogenicity];
H360 (32.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (67.9%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (29.63%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard

Health Hazard

Other CAS

75607-67-9

Metabolism Metabolites

Half Life: 20 hours

Wikipedia

Fludarabine phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Based on HPLC analysis, the sample is stable for at least one month when stored as the bulk chemical at room temperature and 60 °C. Solution: A 2 mg/mL aqueous solution is stable for at least 48 hours at room temperature and laboratory illumination (HPLC).

Dates

Last modified: 08-15-2023

Explore Compound Types